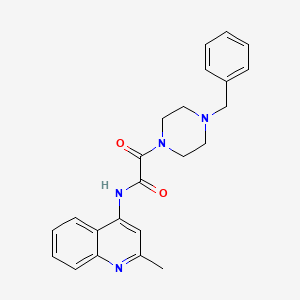

2-(4-benzylpiperazin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Benzylpiperazine Derivatives and Related Compounds in Therapeutics

Benzylpiperazine derivatives and similar structures have been investigated for their diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. These compounds are part of a broader class known as privileged scaffolds, which are chemical structures frequently found in drug molecules with a wide range of therapeutic applications. For example, tetrahydroisoquinolines, which share structural similarities with the compound , have been studied for their anticancer properties and as potential treatments for infectious diseases like malaria, tuberculosis, and HIV (Singh & Shah, 2017).

Mechanisms of Action and Therapeutic Potential

The mechanisms of action of these compounds are diverse, targeting various biological pathways and receptors. For instance, some derivatives act as NMDA receptor antagonists, showing potential in treating central nervous system diseases (Liu et al., 2020). These findings underscore the importance of the chemical backbone present in 2-(4-benzylpiperazin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide for designing drugs aimed at treating neurological disorders.

Application in Neurodegeneration

Complex I inhibitors, similar in function to some benzylpiperazine derivatives, are of particular interest in neurodegenerative disease research. Compounds like MPP+ and related structures have been studied for their ability to induce neurodegeneration, offering a model for Parkinson's disease research and potential therapeutic targets (Kotake & Ohta, 2003).

Antimicrobial and Plant Defence Metabolites

Benzoxazinoids, related to the benzylisoquinoline family, demonstrate antimicrobial activity and play a role in plant defense. These compounds, while not directly linked to this compound, illustrate the potential of structurally related molecules in developing new antimicrobial agents (de Bruijn, Gruppen, & Vincken, 2018).

Safety and Hazards

特性

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2/c1-17-15-21(19-9-5-6-10-20(19)24-17)25-22(28)23(29)27-13-11-26(12-14-27)16-18-7-3-2-4-8-18/h2-10,15H,11-14,16H2,1H3,(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRXBCDLNLFQMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-methoxynaphthalen-1-yl)propanamide](/img/structure/B2918590.png)

![3-Fluorosulfonyloxy-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]pyridine](/img/structure/B2918592.png)

![3-(3,4-Difluorophenyl)-5-[(2S)-1-prop-2-ynylpyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2918596.png)

![N-[(5-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride](/img/new.no-structure.jpg)

![N-[(E)-(4-phenylpiperazino)methylidene]-4-(2-thienyl)-2-pyrimidinamine](/img/structure/B2918599.png)

![2-(2,4-dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2918609.png)

![2-Amino-5-[(4-bromophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B2918610.png)